molecular formula C16H16ClNO B2489664 N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide CAS No. 2413899-30-4

N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide

Cat. No.: B2489664
CAS No.: 2413899-30-4
M. Wt: 273.76
InChI Key: LXJSPNUQEHRQKN-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl and a methylphenyl group attached to the nitrogen atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide typically involves the reaction of 2-chlorobenzyl chloride with 4-methylbenzylamine in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and interference with metabolic processes.

Comparison with Similar Compounds

  • N-(4-Chlorophenyl)-2-chloroacetamide
  • N-(4-Methylphenyl)-2-chloroacetamide
  • N-(2-Chlorophenyl)-2-chloroacetamide

Comparison: N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide is unique due to the presence of both chlorophenyl and methylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(2-chlorophenyl)-(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-11-7-9-13(10-8-11)16(18-12(2)19)14-5-3-4-6-15(14)17/h3-10,16H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJSPNUQEHRQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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